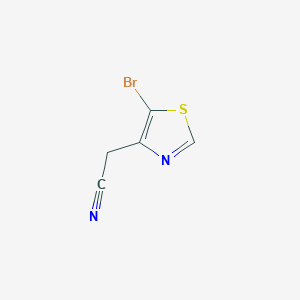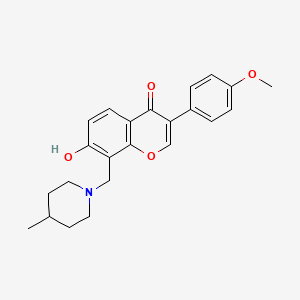
丁基 3-(2-氨基丙氧基)苯甲酸酯;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis AnalysisThe synthesis of related compounds to "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride" has been explored through different methods. Tengler et al. (2013) detailed the preparation and characterization of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, showcasing methodologies that could be relevant for synthesizing variants of the compound (Tengler et al., 2013). These methods provide a foundation for understanding the synthetic routes applicable to "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride."
Molecular Structure Analysis
The molecular structure of compounds similar to "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride" has been studied to understand their biological activity and physicochemical properties. For instance, compounds with structures comprising butyl, benzoate, and amino groups have been analyzed for their antimycobacterial activity, indicating a relationship between molecular structure and biological efficacy (Tengler et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride" and its analogs highlight the compound's reactivity and potential for modification. For example, the reaction processes described by Tengler et al. (2013) not only provide insight into the compound's synthesis but also reveal its chemical properties, such as reactivity towards specific reagents and conditions (Tengler et al., 2013).
Physical Properties Analysis
The physical properties of "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride" include solubility, melting point, and stability. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts. While specific studies on this compound's physical properties were not identified, related research on similar compounds provides a basis for understanding its behavior under different physical conditions.
Chemical Properties Analysis
The chemical properties of "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride," such as acidity/basicity, reactivity with other chemicals, and stability under chemical reactions, are essential for its application in synthesis and manufacturing processes. Insights from Tengler et al. (2013) suggest that the chemical structure of related compounds plays a significant role in their reactivity and interaction with biological systems, providing a basis for inferring the chemical properties of "Butyl 3-(2-aminopropoxy)benzoate;hydrochloride" (Tengler et al., 2013).
科学研究应用
环境影响和处理
- 对水环境中对羟基苯甲酸酯的发生和命运的研究:一项研究突出了对羟基苯甲酸酯的环境存在和行为,这些化合物在产品中广泛使用,且在水体中具有持久性(Haman et al., 2015)。这项研究强调了理解化合物及其降解产物对环境的影响的必要性。
食品技术和保鲜
- 食品中的合成酚类抗氧化剂:本综述讨论了食品保鲜中使用的合成酚类抗氧化剂(SPAs)的发生、暴露和毒性,指出它们在各种环境基质中的检测和潜在健康风险(Liu & Mabury, 2020)。这些研究对Butyl 3-(2-aminopropoxy)benzoate hydrochloride的相关性可能涉及其潜在的抗氧化性质以及对食品安全的影响。
药物化学和药物开发
- 羟基肉桂酸的抗氧化性质:本综述探讨了羟基肉桂酸的结构-活性关系,强调了其抗氧化能力。这项研究的见解可能有助于开发类似Butyl 3-(2-aminopropoxy)benzoate hydrochloride的化合物用于治疗目的,特别是如果它们表现出类似的生物活性(Razzaghi-Asl et al., 2013)。
材料科学
- 磷酸用于材料应用:磷酸中的官能团提供了各种应用,从药物开发到表面功能化。这项综述可能暗示了Butyl 3-(2-aminopropoxy)benzoate hydrochloride在创造具有特定表面性质的材料或用于混合材料中的潜在应用(Sevrain et al., 2017)。
安全和危害
The safety information for “Butyl 3-(2-aminopropoxy)benzoate;hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .
属性
IUPAC Name |
butyl 3-(2-aminopropoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-3-4-8-17-14(16)12-6-5-7-13(9-12)18-10-11(2)15;/h5-7,9,11H,3-4,8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTWTAMDRPCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)


![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)


![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)
